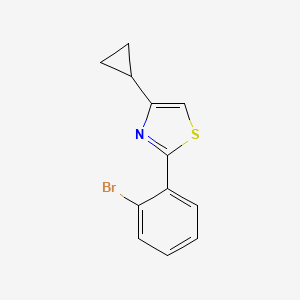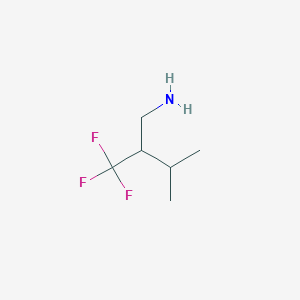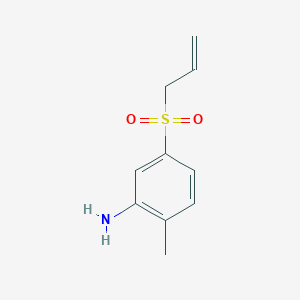![molecular formula C7H16N2O2S B13190802 N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide typically involves the reaction of cyclopentylamine with formaldehyde and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate then reacts with methanesulfonyl chloride to yield this compound.
Cyclopentylamine: reacts with to form an intermediate aminomethylcyclopentane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The sulfonamide group may also interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Aminomethyl)cyclopentyl]methanesulfonamide
- N-[4-(Aminomethyl)cyclopentyl]methanesulfonamide
- N-[3-(Aminomethyl)cyclohexyl]methanesulfonamide
Uniqueness
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the aminomethyl group on the cyclopentyl ring can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C7H16N2O2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)cyclopentyl]methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-3-2-6(4-7)5-8/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
MNBDJGUFYFVZEZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1CCC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)
![2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190737.png)


![tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)
![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13190779.png)
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)


